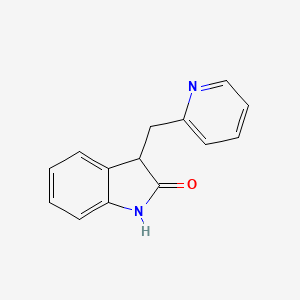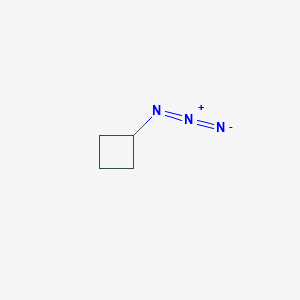
2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride is a chemical compound with a complex structure consisting of 18 hydrogen atoms, 14 carbon atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 chlorine atom . This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride typically involves the condensation of p-chlorophenoxyacetic acid with 2-morpholinoethanol, followed by esterification and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .
Análisis De Reacciones Químicas
2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It is studied for its potential effects on biological systems, including its role as a plant growth regulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of immunosuppression.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and functions .
Comparación Con Compuestos Similares
Similar compounds to 2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride include:
4-Chlorophenoxyacetic acid: Known for its use as a plant growth regulator.
2-Morpholinoethyl ester: Used in various chemical synthesis processes.
Mycophenolate mofetil: An immunosuppressive agent with a similar ester structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
34666-19-8 |
|---|---|
Fórmula molecular |
C14H19Cl2NO4 |
Peso molecular |
336.2 g/mol |
Nombre IUPAC |
2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride |
InChI |
InChI=1S/C14H18ClNO4.ClH/c15-12-1-3-13(4-2-12)20-11-14(17)19-10-7-16-5-8-18-9-6-16;/h1-4H,5-11H2;1H |
Clave InChI |
JFPGIZTWTISKDI-UHFFFAOYSA-N |
SMILES |
C1COCC[NH+]1CCOC(=O)COC2=CC=C(C=C2)Cl.[Cl-] |
SMILES canónico |
C1COCC[NH+]1CCOC(=O)COC2=CC=C(C=C2)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


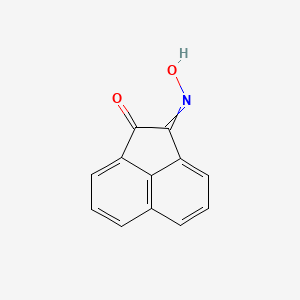
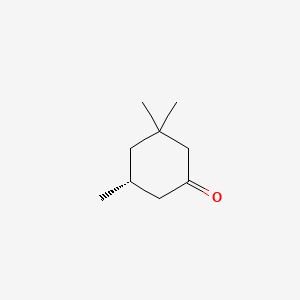
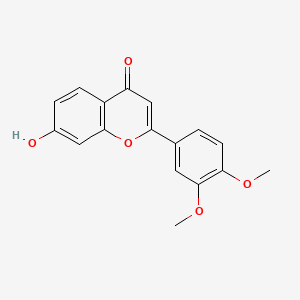
![N~1~-{1-[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-N~1~-methyl-3-(trifluoromethyl)benzamide](/img/structure/B1655242.png)
![Acetonitrile, [(4-methoxyphenyl)azo][(4-methoxyphenyl)hydrazono]-](/img/structure/B1655245.png)
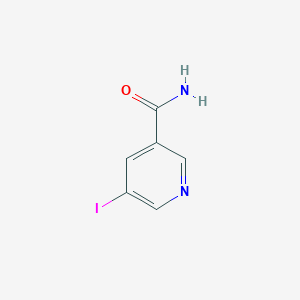
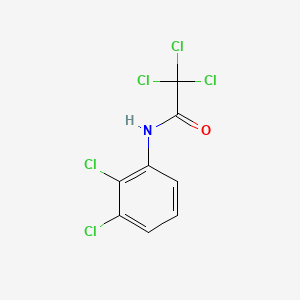
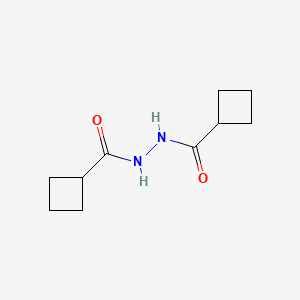
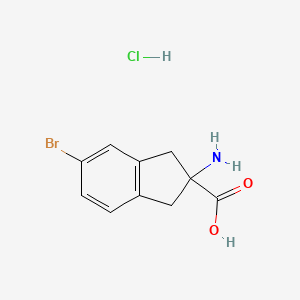
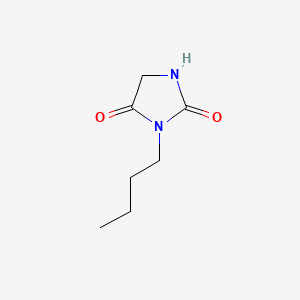
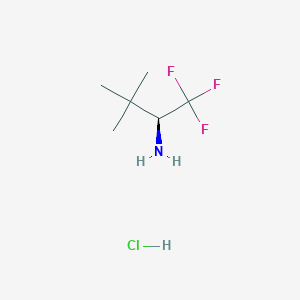
![11-Methyl-11b-phenyl-1,2,3,4,5,6-hexahydroindolizino[8,7-b]indol-4-ium;chloride](/img/structure/B1655252.png)
